2,3-dihydro-1H-imidazo[1,5-a]benzimidazole
Description
Properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,5-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPGMVUUHGKXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
Proposed Adaptation for Benzimidazole Synthesis:
Replacing 2-picolylamine with 2-(aminomethyl)benzimidazole could enable the formation of the target compound via nitroalkane-mediated cyclization. For example:
Acid-Catalyzed Ritter-Type Cyclization
Ritter-type reactions, traditionally used for nitrile additions to carbocations, have been repurposed for synthesizing imidazo[1,5-a]pyridines using benzylic alcohols and acetonitrile. Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) synergistically catalyze benzylic cation formation, enabling annulation with nitriles.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Bi(OTf)₃ (5 mol%) |
| Co-catalyst | p-TsOH·H₂O (7.5 equiv) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 150°C |
| Yield Range | 45–92% |
Application to Benzimidazole Systems:
Substituting benzylic alcohols with 2-(hydroxymethyl)benzimidazole derivatives may facilitate analogous cyclization. The reaction mechanism would involve:
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Cation Formation : Acid-mediated dehydration of 2-(hydroxymethyl)benzimidazole to generate a benzylic cation.
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Nitrile Addition : Attack by acetonitrile to form an intermediate nitrilium ion.
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Cyclization : Intramolecular ring closure to yield the target compound.
Retrosynthetic Analysis and One-Step Strategies
Retrosynthetic planning tools highlight feasible routes for imidazo[1,5-a]benzimidazole synthesis. Template-based models suggest cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents as a viable pathway. For instance, glyoxal or its analogs could serve as two-carbon donors for simultaneous imidazole and benzimidazole ring formation.
Optimized One-Step Protocol:
| Component | Role |
|---|---|
| o-Phenylenediamine | Benzene diamine precursor |
| Glyoxal | Cyclizing agent |
| Solvent | Ethanol/water mixture |
| Acid Catalyst | HCl or H₂SO₄ |
| Temperature | Reflux (80–100°C) |
| Yield | 50–70% (reported for analogs) |
Mechanistic Insights:
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Condensation : o-Phenylenediamine reacts with glyoxal to form a Schiff base.
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Cyclization : Acid catalysis promotes sequential ring closure, first forming the benzimidazole core, followed by imidazole annulation.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each approach:
Industrial-Scale Production Considerations
For large-scale synthesis, the Ritter-type method offers scalability due to its catalytic system and solvent efficiency. Key industrial parameters include:
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Catalyst Recovery : Bi(OTf)₃ can be recycled via aqueous extraction.
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Solvent Choice : DCE’s high boiling point (83°C) facilitates reflux without pressurization.
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Cost Analysis : Glyoxal-based routes are cost-effective but require stringent pH control.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-imidazo[1,5-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new applications.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoquinoxaline derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,5-a]benzimidazoles.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole. For instance:
- Antibacterial Properties : A series of derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) ranged from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds derived from this structure have shown considerable antifungal effects against pathogens like Candida albicans and Aspergillus fumigatus, with MIC values indicating strong inhibitory effects .
Antiviral Properties
Research has highlighted the potential of this compound in combating viral infections:
- Mechanism of Action : Some derivatives were tested for their efficacy against viruses such as the respiratory syncytial virus (RSV) and enteroviruses. The compounds demonstrated significant antiviral activity, inhibiting viral replication effectively .
- Specific Studies : One study noted that certain derivatives could inhibit the cytopathic effects induced by Herpes Simplex Virus (HSV), showcasing their potential as antiviral agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Line Studies : Compounds have been evaluated against multiple cancer types, including leukemia and breast cancer. The results indicated that some derivatives possess IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .
- Mechanisms : The anticancer activity is believed to be linked to the induction of apoptosis and inhibition of cell proliferation pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications:
- In Vivo Studies : Research demonstrated that certain derivatives significantly reduced inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac .
Pharmacological Studies and Case Reports
Several case studies and pharmacological evaluations have been documented:
| Study | Findings |
|---|---|
| Kahveci et al. (2014) | Notable antimicrobial properties against various strains with MIC values between 12.5–100 µg/mL. |
| Luo et al. (2015) | Effective against Gram-positive bacteria with MIC values as low as 2 μg/mL. |
| Dittmer et al. (2017) | Demonstrated antiviral activity against cytomegalovirus with promising results. |
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2,3-Dihydro-1H-imidazo[1,5-a]benzimidazole is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, focusing on its pharmacological effects, synthesis, structure-activity relationships, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. The structural framework includes a fused imidazole and benzimidazole moiety, which is crucial for its biological activity.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown potent inhibition of tumor cell proliferation in various cancer cell lines. A study reported IC50 values ranging from 6.26 to 20.46 μM against non-small cell lung cancer (NSCLC) cell lines HCC827 and NCI-H358, demonstrating a promising therapeutic index for these compounds in cancer treatment .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCC827 | 6.26 |
| This compound | NCI-H358 | 6.48 |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has also been explored. Studies have shown that certain derivatives exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (μg/ml) |
|---|---|---|
| Derivative A | S. aureus | 50 |
| Derivative B | E. coli | 25 |
Antiviral Activity
Some studies have investigated the antiviral properties of benzimidazole derivatives against viruses such as respiratory syncytial virus (RSV). The findings suggest that these compounds can inhibit viral replication effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural modifications. Substituents at various positions on the benzimidazole ring can enhance or diminish activity. For instance:
- Electron-donating groups at the para position have been associated with increased anticancer efficacy.
- Halogen substitutions have shown improved antibacterial properties.
Case Studies
Recent case studies highlight the effectiveness of synthesized derivatives in vivo:
- Study on Tumor Growth Inhibition : A derivative was tested in tumor-bearing mice models showing a significant reduction in tumor size compared to controls .
- Antimicrobial Efficacy : A series of derivatives were evaluated for their ability to combat bacterial infections in animal models, demonstrating substantial reductions in bacterial load .
Q & A
Q. What are the foundational synthetic strategies for synthesizing 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole and its derivatives?
The compound can be synthesized via intramolecular Ullmann arylation, as demonstrated for related tricyclic systems. This method involves coupling halogenated precursors in the presence of copper catalysts to form the fused imidazo-benzimidazole ring. Electrophilic substitutions (e.g., nitration, bromination) and alkylation can further functionalize the core structure . Multicomponent reactions (MCRs) are also effective, enabling one-pot assembly of the heterocyclic scaffold by reacting aminobenzimidazoles with bifunctional equivalents (e.g., aldehydes, ketones) .
Q. How are analytical techniques applied to characterize impurities in benzimidazole derivatives?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for identifying and quantifying impurities. For example, impurities like 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine are resolved using reverse-phase columns and validated against pharmacopeial standards (e.g., EP/ICH guidelines). Nuclear magnetic resonance (NMR) spectroscopy further confirms structural deviations, such as regioisomeric byproducts .
Q. What pharmacological activities are associated with benzimidazole derivatives, and how are they evaluated?
Benzimidazole derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities. For instance, in vitro anti-inflammatory assays (e.g., COX-2 inhibition) and in vivo carrageenan-induced paw edema models are used to assess potency. Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 2 and 5 for modulating activity .
Advanced Research Questions
Q. How do substituents influence the crystal packing and intermolecular interactions in imidazo-benzimidazoles?
Single-crystal X-ray diffraction reveals that substituents like halogens or methyl groups alter π-π stacking and hydrogen-bonding networks. For example, electron-withdrawing groups at position 7 enhance intermolecular C–H⋯N interactions, stabilizing the lattice. Computational studies (e.g., Hirshfeld surface analysis) quantify these effects, guiding the design of materials with tailored solid-state properties .
Q. What methodological challenges arise in synthesizing pyrimido[1,2-a]benzimidazoles via multicomponent reactions?
Key challenges include regioselectivity control and side reactions (e.g., over-alkylation). Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., TiCp2Cl2) improves yields. Reaction monitoring via thin-layer chromatography (TLC) and quenching intermediates at controlled pH (6–7) mitigates byproduct formation .
Q. How can molecular modeling resolve contradictions in activity data for PI3Kδ inhibitors with benzimidazole moieties?
Contradictions in IC50 values often stem from variations in binding pocket interactions. Docking simulations (e.g., AutoDock Vina) identify critical residues (e.g., Lys779, Asp911) that interact with the 2-(difluoromethyl)benzimidazole group. Free energy perturbation (FEP) calculations rationalize selectivity discrepancies (e.g., PI3Kδ vs. PI3Kγ) by quantifying hydrophobic and electrostatic contributions .
Q. What strategies address discrepancies in antimicrobial activity data across substituted derivatives?
Discrepancies may arise from differences in bacterial efflux pump expression or membrane permeability. Standardized broth microdilution assays (CLSI guidelines) under controlled pH and cation-adjusted Mueller-Hinton broth reduce variability. Synergistic studies with adjuvants (e.g., efflux pump inhibitors like PAβN) clarify resistance mechanisms .
Q. How can reaction conditions be optimized for high-yield N-arylmethyl benzimidazole synthesis?
Catalytic systems like TiCp2Cl2 in anhydrous DCM at 60°C enhance N-alkylation efficiency. Substrate stoichiometry (1.2:1 amine:aldehyde ratio) minimizes dimerization. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) achieves >85% purity. Kinetic studies (e.g., Eyring plots) validate temperature-dependent rate acceleration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
